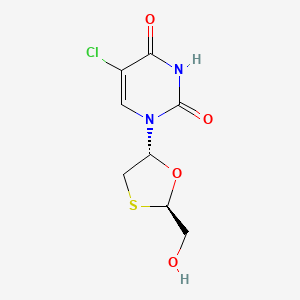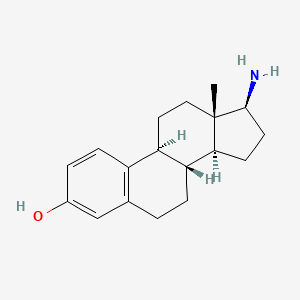
Aminoestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoestradiol, also known as 17β-aminoestradiol or 17β-aminoestra-1,3,5(10)-trien-3-ol, is a synthetic, steroidal estrogen. It is an analogue of estradiol, where the hydroxyl group at the C17β position is replaced with an amine group. This modification significantly reduces its estrogenic potency compared to estradiol. This compound has been studied for its anticoagulant effects but has never been marketed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminoestradiol can be synthesized through several methodsThis can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) for reduction and subsequent amination using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Aminoestradiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the amine group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Aminoestradiol has been explored in various scientific research fields:
Chemistry: It serves as a model compound for studying steroidal estrogens and their derivatives.
Biology: Research has focused on its interactions with estrogen receptors and its reduced estrogenic activity.
Medicine: this compound’s anticoagulant properties have been investigated, although it has not been developed into a therapeutic agent.
Mecanismo De Acción
Aminoestradiol exerts its effects primarily through interactions with estrogen receptors (ERα and ERβ). its binding affinity to these receptors is significantly lower than that of estradiol. The presence of the amine group at the C17β position alters its interaction with the receptors, leading to reduced estrogenic activity. This modification also contributes to its anticoagulant effects, although the exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound with a hydroxyl group at the C17β position.
Estrone: A naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic estrogen with an ethinyl group at the C17α position, commonly used in oral contraceptives.
Uniqueness of Aminoestradiol
This compound is unique due to the presence of the amine group at the C17β position, which significantly reduces its estrogenic potency compared to estradiol. This modification also imparts anticoagulant properties, distinguishing it from other similar compounds .
Propiedades
Número CAS |
20989-33-7 |
|---|---|
Fórmula molecular |
C18H25NO |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C18H25NO/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,20H,2,4,6-9,19H2,1H3/t14-,15-,16+,17+,18+/m1/s1 |
Clave InChI |
VPONVJPFULJPAN-ZBRFXRBCSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2N)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


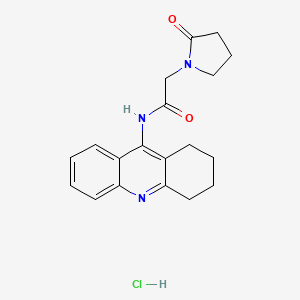
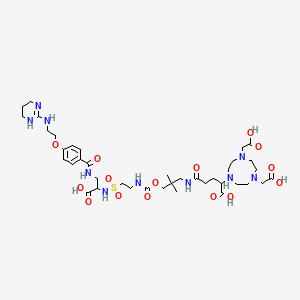




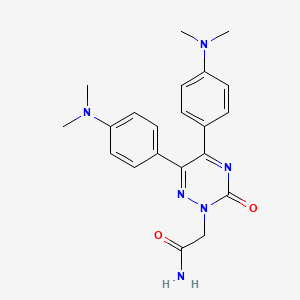
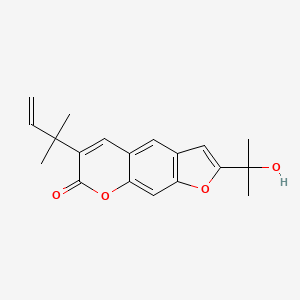
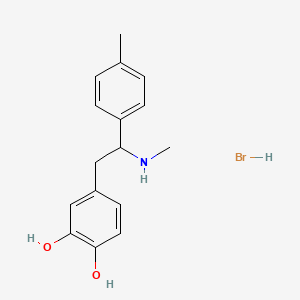
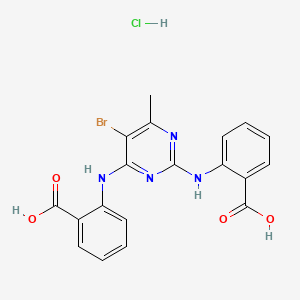
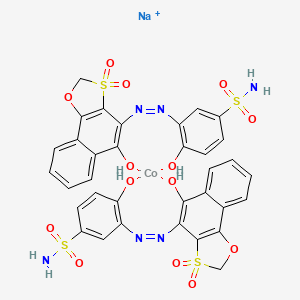
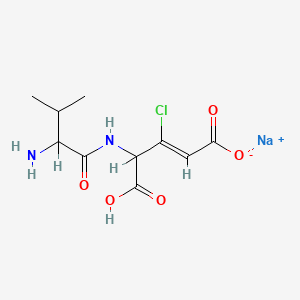
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
